3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol 3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 488715-03-3
VCID: VC11794626
InChI: InChI=1S/C14H20N2O2/c1-2-18-11-9-16-13-7-4-3-6-12(13)15-14(16)8-5-10-17/h3-4,6-7,17H,2,5,8-11H2,1H3
SMILES: CCOCCN1C2=CC=CC=C2N=C1CCCO
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

CAS No.: 488715-03-3

Cat. No.: VC11794626

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol - 488715-03-3

Specification

CAS No. 488715-03-3
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 3-[1-(2-ethoxyethyl)benzimidazol-2-yl]propan-1-ol
Standard InChI InChI=1S/C14H20N2O2/c1-2-18-11-9-16-13-7-4-3-6-12(13)15-14(16)8-5-10-17/h3-4,6-7,17H,2,5,8-11H2,1H3
Standard InChI Key NQNUXSRXNSNPTG-UHFFFAOYSA-N
SMILES CCOCCN1C2=CC=CC=C2N=C1CCCO
Canonical SMILES CCOCCN1C2=CC=CC=C2N=C1CCCO

Introduction

Molecular Features

This compound is characterized by:

  • Hydrophilic groups: The hydroxyl (-OH) and ethoxy (-OCH2CH3) groups enhance solubility in polar solvents, such as water or alcohols.

  • Aromaticity: The benzimidazole ring confers stability and potential biological activity.

Synthesis Pathways

Although specific synthetic methods for this compound are not detailed in the search results, general strategies for benzimidazole derivatives include:

  • Cyclization Reactions:

    • Benzimidazoles are typically synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

  • Functionalization:

    • The ethoxyethyl group and hydroxypropyl chain could be introduced through alkylation reactions using suitable alkyl halides (e.g., ethyl bromoacetate or propylene oxide).

Pharmaceutical Relevance

Benzimidazole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial activity: Effective against bacteria, fungi, and viruses.

  • Anticancer potential: Some benzimidazoles inhibit tubulin polymerization, disrupting cancer cell division.

  • Anti-inflammatory effects: Commonly observed in related compounds.

Given its structural features, this compound may exhibit similar bioactivities, particularly due to its hydroxyl group and flexible side chains that enhance binding affinity to biological targets.

Material Science

Benzimidazole-based compounds are also used in materials science for:

  • Organic semiconductors.

  • Corrosion inhibitors.

Research Directions

Future studies could focus on:

  • Biological Evaluation:

    • Screening for antimicrobial, anticancer, or anti-inflammatory activities.

    • Investigating interactions with enzymes or receptors.

  • Synthetic Optimization:

    • Designing efficient and eco-friendly synthetic routes.

    • Exploring derivatives with modified side chains for enhanced properties.

  • Material Applications:

    • Testing as a precursor for advanced organic materials.

If you require further details or specific experimental protocols related to this compound, additional targeted research would be necessary. Let me know if you'd like assistance with this!

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